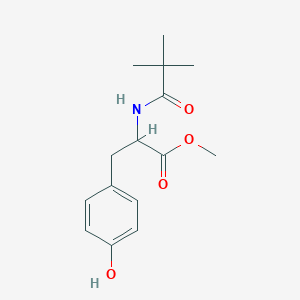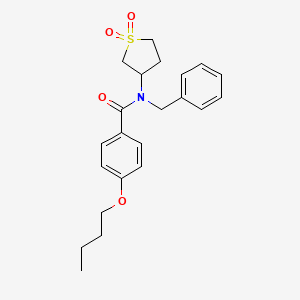
N-(1,1-dioxidotetrahydro-3-thienyl)-4-propoxy-N-(2-thienylmethyl)benzamide
描述
N-(1,1-dioxidotetrahydro-3-thienyl)-4-propoxy-N-(2-thienylmethyl)benzamide, also known as TAK-659, is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent.
作用机制
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in maintaining the resting membrane potential and controlling the excitability of neurons.
Mode of Action
The compound acts as an activator of the GIRK1/2 channels . It binds to these channels and induces a conformational change that allows potassium ions to flow through the channel. This influx of potassium ions hyperpolarizes the neuron, reducing its excitability.
生化分析
Biochemical Properties
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-propoxy-N-(thiophen-2-ylmethyl)benzamide plays a crucial role in biochemical reactions. It interacts with G protein-gated inwardly-rectifying potassium (GIRK) channels, specifically GIRK1/2 . These channels are essential for regulating potassium ion flow in cells, which is vital for maintaining cellular homeostasis. The compound acts as a potent and selective activator of these channels, enhancing their activity and thereby influencing cellular functions.
Cellular Effects
The effects of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-propoxy-N-(thiophen-2-ylmethyl)benzamide on various cell types and cellular processes are profound. It influences cell signaling pathways by modulating the activity of GIRK channels, which are involved in numerous physiological processes, including heart rate regulation and neuronal excitability . Additionally, the compound affects gene expression and cellular metabolism by altering the ionic balance within cells, which can lead to changes in cellular activities and functions.
Molecular Mechanism
At the molecular level, N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-propoxy-N-(thiophen-2-ylmethyl)benzamide exerts its effects through binding interactions with GIRK channels. This binding enhances the channels’ activity, leading to increased potassium ion flow into the cells . The compound’s activation of GIRK channels results in the inhibition of neuronal excitability and modulation of heart rate, showcasing its potential therapeutic applications in treating conditions like arrhythmias and epilepsy.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-propoxy-N-(thiophen-2-ylmethyl)benzamide change over time. The compound has shown stability in various in vitro assays, maintaining its activity over extended periods
Dosage Effects in Animal Models
The effects of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-propoxy-N-(thiophen-2-ylmethyl)benzamide vary with different dosages in animal models. At lower doses, the compound effectively activates GIRK channels without causing significant adverse effects . At higher doses, there may be threshold effects, including potential toxicity and adverse reactions, which necessitate careful dosage optimization in therapeutic applications.
Metabolic Pathways
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-propoxy-N-(thiophen-2-ylmethyl)benzamide is involved in metabolic pathways that include interactions with various enzymes and cofactors. These interactions can affect metabolic flux and metabolite levels within cells . Understanding these pathways is crucial for optimizing the compound’s therapeutic potential and minimizing any adverse effects.
Transport and Distribution
The transport and distribution of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-propoxy-N-(thiophen-2-ylmethyl)benzamide within cells and tissues involve interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, which are critical for its efficacy and safety in therapeutic applications.
Subcellular Localization
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-propoxy-N-(thiophen-2-ylmethyl)benzamide exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within cells . Understanding this localization is essential for elucidating the compound’s mechanism of action and optimizing its therapeutic use.
属性
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-4-propoxy-N-(thiophen-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4S2/c1-2-10-24-17-7-5-15(6-8-17)19(21)20(13-18-4-3-11-25-18)16-9-12-26(22,23)14-16/h3-8,11,16H,2,9-10,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLCOZUPPRLPCPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)N(CC2=CC=CS2)C3CCS(=O)(=O)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-chloro-N-{1-[4-ethyl-5-({2-[(4-ethylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-3-methylbutyl}benzamide](/img/structure/B4078185.png)


![1-[2-(dimethylamino)ethyl]-5-(3-ethoxyphenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4078202.png)

![4-{4-[4-(2-hydroxyethyl)-1-piperazinyl]-3-nitrophenyl}-1(2H)-phthalazinone](/img/structure/B4078212.png)
![2,4-dichloro-N-{1-[4-ethyl-5-({2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4078223.png)
![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4078236.png)

![1-amino-9-ethyl-9-methyl-5-phenyl-5,7,9,10-tetrahydro-6H-pyrano[4',3':4,5]pyrido[2,3-d]pyrimidin-6-one](/img/structure/B4078246.png)
![2-(1H-benzimidazol-1-yl)-1-{[(1-bromo-2-naphthyl)oxy]methyl}ethyl acetate](/img/structure/B4078253.png)
![3-bromo-4-methoxy-N-({[4-(1-piperidinylmethyl)phenyl]amino}carbonothioyl)benzamide hydrochloride](/img/structure/B4078284.png)
![2-(4-cyclohexylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B4078296.png)

